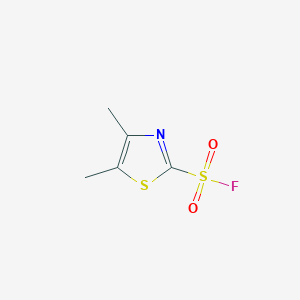

dimethyl-1,3-thiazole-2-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHTAYNAJPGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies

Building Block for Targeted Covalent Inhibitors

Targeted covalent inhibitors have seen a resurgence in drug development, offering advantages such as increased potency and prolonged duration of action. The sulfonyl fluoride (B91410) group is an attractive warhead for these inhibitors due to its ability to target a wider range of amino acids beyond cysteine. acs.org Dimethyl-1,3-thiazole-2-sulfonyl fluoride could serve as a foundational scaffold or a fragment for the development of potent and selective inhibitors for various protein targets, including kinases and proteases. nih.gov

Lead Compound for Novel Therapeutics

The thiazole (B1198619) moiety itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgsysrevpharm.orgontosight.ai The incorporation of a sulfonyl fluoride could lead to the development of novel therapeutic agents with a covalent mechanism of action, potentially overcoming resistance mechanisms associated with non-covalent inhibitors.

Analogs and Derivatives

As the subject compound is not well-characterized, the study of its analogs is crucial.

2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride: This is the closest analog with available data. nih.gov While the sulfonyl chloride is generally more reactive and less stable than the corresponding fluoride (B91410), its biological and chemical properties would be expected to be qualitatively similar.

Sulfonyl Fluoride Functionalized 2-Aminothiazoles: Recent research has focused on the synthesis of these compounds, highlighting the accessibility and utility of the thiazole (B1198619) sulfonyl fluoride scaffold. chemrxiv.orgresearchgate.net These derivatives have been explored for their potential as covalent inhibitors. researchgate.net

Other Thiazole Derivatives: The vast number of biologically active thiazole derivatives provides a rich source of information for understanding the structure-activity relationships of the thiazole core. nih.govglobalresearchonline.netnih.gov Modifications to the methyl groups or the position of the sulfonyl fluoride on the thiazole ring would be expected to significantly impact the compound's binding affinity and selectivity.

Recent Studies and Future Directions

Recent research has underscored the potential of both thiazole-containing compounds and sulfonyl fluorides in chemical biology and drug discovery. The development of new synthetic methods for sulfonyl fluorides has made these compounds more accessible. nih.govresearchgate.netmdpi.com Concurrently, the exploration of thiazole (B1198619) derivatives for a wide range of therapeutic applications continues to be an active area of research. nih.govbohrium.com

Future research on dimethyl-1,3-thiazole-2-sulfonyl fluoride (B91410) and related compounds should focus on:

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full characterization of the compound are essential first steps.

Screening for Biological Activity: The compound should be screened against a variety of biological targets, particularly kinases and proteases, to identify potential therapeutic applications.

Development of Chemical Probes: The synthesis of tagged versions of the compound would enable its use in activity-based protein profiling and other chemical biology applications.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the thiazole ring and the sulfonyl fluoride group would provide valuable insights into the determinants of its biological activity.

Conclusion

While direct information on dimethyl-1,3-thiazole-2-sulfonyl fluoride (B91410) is scarce, a comprehensive analysis based on the well-established chemistry of its constituent functional groups and closely related analogs reveals a compound of considerable potential. The combination of the pharmacologically privileged thiazole (B1198619) ring with the versatile sulfonyl fluoride warhead makes it a promising candidate for the development of novel targeted covalent inhibitors and chemical probes. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl-1,3-thiazole-2-sulfonyl fluoride, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole derivatives are often prepared by reacting bromodifluoromethyl precursors with sulfur-containing reagents under catalytic conditions (e.g., copper catalysts) . Post-synthesis, purity is confirmed using high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify structural integrity. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for purification .

Q. How does the sulfonyl fluoride group affect the stability of thiazole derivatives under varying pH conditions?

- Methodological Answer : Sulfonyl fluorides are hydrolytically sensitive. Stability studies should be conducted in buffered solutions (pH 3–10) at 25–50°C, monitoring degradation via HPLC or LC-MS. For instance, analogous sulfonyl fluorides show increased hydrolysis rates under alkaline conditions due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency and compare experimental data with density functional theory (DFT)-computed spectra. For example, DFT studies on thiazole derivatives accurately predict ¹³C chemical shifts, aiding in structural assignment .

Q. What experimental design principles ensure reproducibility in synthesizing sulfonyl fluoride-containing thiazoles?

- Methodological Answer : Employ a split-plot design to test variables (e.g., catalysts, solvents) systematically. For instance, vary reaction temperature (20–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF) in triplicate. Monitor reaction progress via TLC or in situ FT-IR to identify optimal conditions .

Q. How do computational methods like DFT enhance understanding of electronic properties in sulfonyl fluoride-thiazole hybrids?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and Fukui indices to explain reactivity. For example, sulfonyl fluorides exhibit high electrophilicity at the sulfur center, guiding nucleophilic substitution strategies . Experimental validation via cyclic voltammetry or X-ray crystallography is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.